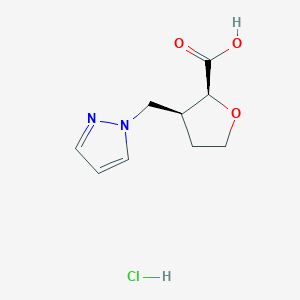
(2S,3S)-3-((1H-Pyrazol-1-yl)methyl)tetrahydrofuran-2-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S)-3-[(1H-pyrazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride is a synthetic organic compound that features a pyrazole ring attached to an oxolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-[(1H-pyrazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride typically involves the functionalization of pyrazole derivatives. One common method involves the Rh(III)-catalyzed C–H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes . This reaction is solvent-controlled and provides a straightforward way to synthesize the desired compound in moderate to good yields.
Industrial Production Methods
the principles of large-scale organic synthesis, such as optimizing reaction conditions, using flow microreactors, and ensuring sustainable and efficient processes, can be applied to its production .
Análisis De Reacciones Químicas
Types of Reactions
(2S,3S)-3-[(1H-pyrazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazole ring.
Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups onto the pyrazole ring .
Aplicaciones Científicas De Investigación
(2S,3S)-3-[(1H-pyrazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of (2S,3S)-3-[(1H-pyrazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The pyrazole ring can form hydrogen bonds and other interactions with enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2-(1H-pyrazol-1-yl)pyridine: Shares the pyrazole ring but differs in the attached functional groups.
1H-indazole derivatives: Structurally similar but with different ring systems and functional groups.
Tertiary butyl esters: Similar in terms of synthetic methods but differ in chemical structure and applications
Uniqueness
(2S,3S)-3-[(1H-pyrazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride is unique due to its specific combination of the pyrazole and oxolane rings, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications .
Propiedades
Fórmula molecular |
C9H13ClN2O3 |
|---|---|
Peso molecular |
232.66 g/mol |
Nombre IUPAC |
(2S,3S)-3-(pyrazol-1-ylmethyl)oxolane-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H12N2O3.ClH/c12-9(13)8-7(2-5-14-8)6-11-4-1-3-10-11;/h1,3-4,7-8H,2,5-6H2,(H,12,13);1H/t7-,8-;/m0./s1 |
Clave InChI |
CWPTWYDPYNNZEZ-WSZWBAFRSA-N |
SMILES isomérico |
C1CO[C@@H]([C@@H]1CN2C=CC=N2)C(=O)O.Cl |
SMILES canónico |
C1COC(C1CN2C=CC=N2)C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




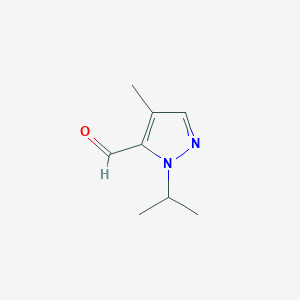
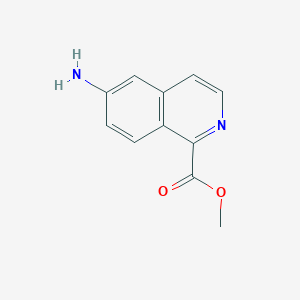
![2-[(4-Aminobenzoyl)amino]propanoic acid](/img/structure/B13542527.png)
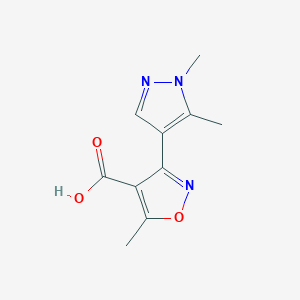


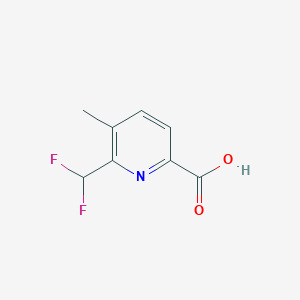
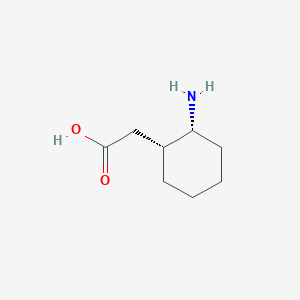
![octahydro-1H-pyrrolo[3,2-c]pyridin-2-onehydrochloride](/img/structure/B13542567.png)
![2-[5-Chloro-2-(2-phenylethynyl)-1,3-thiazol-4-yl]aceticacid](/img/structure/B13542579.png)


